molecular formula C11H12N4O B1483145 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098089-18-8

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B1483145
CAS No.: 2098089-18-8
M. Wt: 216.24 g/mol
InChI Key: HATSZMZFMLRKJE-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

IUPAC Name : 2-(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Molecular Formula : C₁₁H₁₂N₄O
Molecular Weight : 216.24 g/mol

Key Structural Features:

  • Pyrazole Ring : A five-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.
    • Substituents :
      • Ethyl group at position 1 (N1).
      • Pyrazine ring at position 3 (C3).
  • Pyrazine Moiety : A six-membered diazine ring attached to the pyrazole core, contributing π-conjugation and hydrogen-bonding capabilities.
  • Acetaldehyde Side Chain : A -CH₂CHO group at position 4 (C4) of the pyrazole, enabling nucleophilic reactions.

Spectroscopic Characterization:

Technique Key Data Source
¹H NMR δ 9.80 (s, 1H, CHO), 8.60–8.45 (m, 3H, pyrazine), 4.20 (q, 2H, -CH₂CH₃)
¹³C NMR δ 197.2 (CHO), 148.1–142.3 (pyrazine C), 140.5 (pyrazole C4)
IR 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch)
Mass Spec m/z 216.24 (M⁺), 189.1 (M⁺-CHO)

The structural uniqueness arises from the fusion of electron-deficient pyrazine and electron-rich pyrazole, creating a polarized system ideal for coordination chemistry.

Historical Development of Heterocyclic Aldehyde Derivatives

The synthesis of heterocyclic aldehydes dates to the mid-19th century, with milestones including:

Early Methods:

  • Vilsmeier-Haack Reaction : Used to form pyrazole-4-carbaldehydes via formylation of hydrazones (e.g., synthesis of 1,3-diphenylpyrazole-4-carbaldehyde).
  • Cyclocondensation : 1,3-Dicarbonyl compounds reacted with hydrazines to yield pyrazoles, later functionalized with aldehyde groups.

Modern Advancements:

  • Transition-Metal Catalysis :
    • Palladium-mediated cross-couplings enable precise pyrazine-pyrazole fusion.
  • Green Chemistry :
    • Solvent-free microwave-assisted syntheses reduce reaction times (e.g., 30-minute cyclizations).
  • Lithium Aluminum Hydride Reductions :
    • Key for converting malonyl intermediates to aldehydes, as seen in US Patent 3,294,790.

Case Study:

The compound’s synthesis likely involves:

  • Cyclocondensation of ethyl acetoacetate with pyrazine-2-carbohydrazide.
  • Vilsmeier-Haack formylation at position 4 of the pyrazole.

Significance of Pyrazine-Pyrazole Hybrid Architectures

Medicinal Chemistry:

  • Antimicrobial Activity : Pyrazole-sulfonamide hybrids inhibit carbonic anhydrase IX, a target in colorectal cancer.
  • Antiviral Potential : Pyrazine-modified nucleosides show activity against RNA viruses.
  • Kinase Inhibition : Pyrazole-pyrazine hybrids bind ATP pockets in kinases (e.g., Pim-1/2 kinases).

Materials Science:

  • Coordination Complexes : The aldehyde group facilitates ligand-metal binding. Tungsten(II) pyrazole complexes mimic acetylene hydratase activity.
  • Optoelectronic Materials : Conjugated pyrazine-pyrazole systems enhance charge transport in organic semiconductors.

Comparative Bioactivity:

Hybrid Structure Biological Target IC₅₀/EC₅₀ Source
Pyrazole-pyrazine-aldehyde Carbonic Anhydrase IX 0.69 μM
Pyrazole-thiophene MRSA Biofilm Inhibition 1.56 μg/mL

The dual aromatic systems enhance π-π stacking and hydrogen bonding, critical for target engagement.

Properties

IUPAC Name

2-(1-ethyl-3-pyrazin-2-ylpyrazol-4-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-15-8-9(3-6-16)11(14-15)10-7-12-4-5-13-10/h4-8H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATSZMZFMLRKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=NC=CN=C2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.

The molecular formula of this compound is C11H12N4OC_{11}H_{12}N_4O, with a molecular weight of approximately 232.23 g/mol. The compound features a unique fusion of pyrazole and pyrazine rings, which may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC11H12N4O
Molecular Weight232.23 g/mol
CAS Number2098020-57-4

Synthesis

The synthesis of this compound typically involves the condensation of pyrazine derivatives with ethyl-substituted pyrazole precursors. Common solvents used in the reaction include dimethylformamide (DMF) and tetrahydrofuran (THF), often facilitated by catalysts such as palladium or copper to enhance yield and efficiency .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In comparative studies, it has shown higher antibacterial efficacy against various strains than similar compounds, such as those containing pyridine or pyrimidine rings.

Compound NameAntibacterial Activity
2-(1-Ethyl-3-(pyridin-2-yil)-1H-pyrazol-4-yil)ethanolModerate
2-(1-Ethyl-3-(pyrimidin-2-yil)-1H-pyrazol-4-yil)ethanolLow
2-(1-Ethyl-3-(pyrazin-2-yil)-1H-pyrazol-4-yil)ethanol High

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within microbial cells, potentially disrupting essential cellular processes. This includes inhibition of enzyme activities critical for bacterial survival and replication .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound demonstrated an IC50 value significantly lower than its counterparts, indicating robust antibacterial potential against resistant strains .
  • Therapeutic Applications : Preliminary investigations into its therapeutic applications suggest potential in treating infections caused by resistant bacteria. Further studies are warranted to explore its efficacy in clinical settings.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrazole derivatives, including 2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives targeting specific kinases have shown promise in the treatment of breast and lung cancers .

Glycine Transporter Inhibition

This compound has been evaluated for its role as a glycine transporter 1 (GlyT1) inhibitor. GlyT1 inhibitors are being explored for their potential in treating schizophrenia and other neurological disorders. The introduction of heteroaromatic rings in similar compounds has enhanced their inhibitory activity, suggesting a pathway for optimizing this compound for therapeutic use .

Herbicide Development

The pyrazole moiety is known for its herbicidal properties. Compounds containing this structure have been developed as selective herbicides, targeting specific weed species while minimizing damage to crops. The efficacy of such compounds is often evaluated through field trials and laboratory studies, where their performance against various weed species is assessed .

Synthesis of Functional Polymers

In material science, derivatives of pyrazoles are being explored for their ability to form functional polymers with unique properties. These materials can be utilized in coatings, adhesives, and other applications where chemical resistance and durability are essential .

Case Study 1: Anticancer Efficacy

A study published in the Chemistry and Pharmaceutical Bulletin evaluated various pyrazole derivatives for anticancer activity. The study highlighted that certain modifications to the pyrazole ring significantly improved cytotoxicity against cancer cell lines, paving the way for further development of this compound as a potential anticancer agent .

Case Study 2: GlyT1 Inhibition

Research conducted at Taisho Pharmaceutical Co., Ltd. focused on the design of GlyT1 inhibitors using pyrazole derivatives. The study demonstrated that compounds with structural similarities to this compound exhibited potent inhibition of GlyT1, suggesting potential therapeutic applications in treating schizophrenia .

Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the pyrazole ring and the attached heterocycles. Below is a detailed comparison based on molecular properties, substituent effects, and inferred reactivity.

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
2-(1-Ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde (Target Compound) Not Provided C₁₁H₁₂N₄O 216.24 Ethyl (N1), Pyrazin-2-yl (C3)
2-(1-Isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde 2097970-11-9 C₁₀H₁₃F₃N₂O 234.22 Isobutyl (N1), Trifluoromethyl (C3)
2-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl)acetaldehyde 2097986-59-7 C₁₂H₁₃N₃O 215.25 Ethyl (N1), Pyridin-4-yl (C3)
2-(1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde 2098079-57-1 C₁₂H₁₀N₄O 226.23 Propargyl (N1), Pyrazin-2-yl (C3)
Key Observations:
  • Substituent Effects: N1 Substituents: The ethyl group (target compound) offers moderate lipophilicity, while isobutyl increases steric bulk. The propargyl group introduces alkyne functionality, enabling click chemistry applications. C3 Substituents: The pyrazin-2-yl group (target compound) provides two nitrogen atoms for hydrogen bonding. The trifluoromethyl group enhances electronegativity and metabolic stability.
  • Molecular Weight : All analogs fall within 215–234 g/mol, suggesting comparable bioavailability.

Reactivity and Functional Group Implications

  • Acetaldehyde Group : Present in all analogs, this group is reactive toward nucleophiles (e.g., amines, hydrazines), enabling derivatization into Schiff bases or hydrazones .
  • Heterocyclic Attachments: Pyrazine (target compound, ): Electron-withdrawing nature may reduce electron density at the pyrazole ring, affecting electrophilic substitution reactions. Trifluoromethyl : Strong electron-withdrawing effect, likely enhancing resistance to oxidative degradation.

Preparation Methods

Pyrazole Ring Formation

The pyrazole core is typically synthesized by condensation of hydrazine or substituted hydrazines with α,β-unsaturated carbonyl compounds or β-ketoesters. For example, the reaction of ethyl hydrazine derivatives with 2-pyrazinyl-substituted β-ketoesters under reflux in ethanol can yield the corresponding 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole intermediates. This step is critical for establishing the heterocyclic framework.

Introduction of the Pyrazin-2-yl Group

The pyrazin-2-yl substituent at the 3-position of the pyrazole ring is often introduced via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This involves coupling a halogenated pyrazole intermediate with pyrazin-2-yl boronic acid or related derivatives. The reaction conditions typically include:

  • Palladium catalyst (e.g., Pd(PPh3)4)
  • Base (e.g., sodium carbonate)
  • Solvent system (e.g., aqueous-organic mixtures)
  • Temperature: 80–100 °C under reflux or microwave irradiation

This method provides high yields and functional group tolerance.

Installation of the Acetaldehyde Functionality

The acetaldehyde group at the 4-position of the pyrazole ring can be introduced by formylation reactions. One common approach is the Vilsmeier-Haack reaction, where the pyrazole intermediate is treated with a Vilsmeier reagent (formed from DMF and POCl3) to selectively form the aldehyde group at the desired position. Reaction conditions include:

  • Use of DMF and POCl3 at low temperature (0–5 °C) initially, then warming to room temperature
  • Subsequent aqueous work-up to isolate the aldehyde

Alternatively, oxidation of a corresponding hydroxymethyl intermediate can be employed using mild oxidizing agents such as PCC (pyridinium chlorochromate).

Representative Synthetic Scheme

Step Reactants Conditions Product Yield (%)
1 Ethyl hydrazine + 2-pyrazinyl β-ketoester Reflux in EtOH 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole intermediate 70–85
2 Halogenated pyrazole intermediate + pyrazin-2-yl boronic acid Pd(PPh3)4, Na2CO3, aqueous solvent, reflux or microwave 3-(pyrazin-2-yl) substituted pyrazole 75–90
3 Pyrazole intermediate + Vilsmeier reagent (DMF/POCl3) 0–5 °C to RT, aqueous work-up This compound 60–80

Analytical Characterization

The synthesized compound is typically characterized by:

Research Findings and Optimization

  • The choice of solvent and catalyst loading in the Suzuki coupling step significantly affects the yield and purity. Optimal catalyst loading is around 10–15 mol% Pd(PPh3)4.
  • Microwave-assisted synthesis can reduce reaction times and improve yields in cross-coupling steps.
  • The Vilsmeier-Haack formylation is selective for the 4-position on the pyrazole ring when the 1- and 3-positions are substituted, minimizing side reactions.
  • Purification is typically achieved by column chromatography or recrystallization.

Summary Table of Preparation Parameters

Parameter Optimal Condition Notes
Pyrazole ring formation Reflux in ethanol, 4–6 h Use of ethyl hydrazine and β-ketoesters
Cross-coupling catalyst Pd(PPh3)4, 10–15 mol% High functional group tolerance
Base for coupling Na2CO3 or K2CO3 Aqueous-organic solvent system
Temperature for coupling 80–100 °C or microwave Microwave reduces time to minutes
Formylation reagent DMF + POCl3 (Vilsmeier reagent) Low temperature initiation
Formylation time 1–3 h Controlled to avoid overreaction
Purification Column chromatography Silica gel, gradient elution

Q & A

Q. Optimization Strategies :

  • Catalyst Selection : Palladium-based catalysts for cross-coupling steps (e.g., Pd(PPh₃)₄) improve yield and regioselectivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF or dichloromethane may reduce side reactions.
  • Temperature Control : Maintain 60–80°C for coupling steps to balance reaction rate and byproduct formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity (>95% by HPLC) .

Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Question
A combination of techniques is required:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm substituent integration (e.g., ethyl group: δ 1.2–1.4 ppm triplet; pyrazine protons: δ 8.5–9.0 ppm).
    • ¹³C NMR : Identify carbonyl resonance (acetaldehyde: δ ~200 ppm) and pyrazine/pyrazole carbons.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ calc. for C₁₁H₁₂N₄O: 217.1085).
  • Infrared Spectroscopy (IR) : Detect aldehyde C=O stretch (~1720 cm⁻¹).
  • X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable .

How can researchers resolve contradictory data regarding the reactivity of the acetaldehyde group under varying pH conditions?

Advanced Research Question
Discrepancies in reactivity often arise from pH-dependent degradation or tautomerization. Methodological approaches include:

  • pH Stability Studies :
    • Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC or UV-Vis spectroscopy (λmax ~270 nm for acetaldehyde).
    • Use ¹H NMR to track aldehyde proton shifts (δ 9.5–10.0 ppm) under acidic/basic conditions.
  • Computational Modeling :
    • Perform DFT calculations (e.g., Gaussian 16) to predict tautomeric equilibria (enol vs. keto forms) and reactive intermediates.
  • Controlled Atmosphere Experiments :
    • Assess oxidative stability under inert (N₂) vs. aerobic conditions to identify degradation pathways .

What experimental designs are suitable for studying the metabolic pathways of this compound in vitro?

Advanced Research Question
To elucidate metabolic fate:

  • Liver Microsome Assays :
    • Incubate with human/rodent liver microsomes + NADPH cofactor.
    • Quench reactions at intervals (0–120 min) and analyze metabolites via LC-MS/MS.
  • Metabolite Identification :
    • Look for oxidation products (e.g., carboxylic acid derivatives) or glucuronide conjugates.
    • Compare fragmentation patterns with synthetic standards.
  • CYP Enzyme Inhibition Studies :
    • Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Intermediate Research Question
Focus on modifying key structural regions:

  • Pyrazine Substitutions :
    • Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at pyrazine C5 to enhance target binding.
    • Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels).
  • Pyrazole Modifications :
    • Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to assess steric effects.
  • Aldehyde Bioisosteres :
    • Substitute acetaldehyde with carboxylate or hydroxamic acid groups to improve solubility or metal-binding capacity.
  • Computational Docking :
    • Use AutoDock Vina to predict binding modes against targets (e.g., PARP-1 or HDACs) .

What strategies mitigate challenges in regioselectivity during pyrazole functionalization?

Advanced Research Question
Regioselectivity issues arise in pyrazole C3/C5 substitutions. Solutions include:

  • Directing Group Strategies :
    • Use -OMe or -NH₂ groups at pyrazole C4 to steer cross-coupling to C3.
  • Protection/Deprotection :
    • Temporarily protect reactive sites (e.g., acetaldehyde as a ketal) during pyrazine coupling.
  • Microwave-Assisted Synthesis :
    • Shorten reaction times to minimize side products (e.g., 30 min at 100°C vs. 24 hr reflux) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 2
2-(1-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-4-yl)acetaldehyde

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